molecular formula C11H8N2O B168655 4-(Pyrimidin-5-yl)benzaldehyde CAS No. 198084-12-7

4-(Pyrimidin-5-yl)benzaldehyde

Cat. No.: B168655
CAS No.: 198084-12-7
M. Wt: 184.19 g/mol
InChI Key: BXNXTOLXLPQMHS-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)benzaldehyde is an organic compound with the molecular formula C11H8N2O It consists of a benzaldehyde moiety substituted with a pyrimidine ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-5-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pyrimidine-5-boronic acid in the presence of a palladium catalyst. This Suzuki-Miyaura cross-coupling reaction is carried out under basic conditions, often using potassium carbonate as the base and a solvent such as dioxane or tetrahydrofuran. The reaction is typically conducted at elevated temperatures around 100°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: 4-(Pyrimidin-5-yl)benzoic acid.

    Reduction: 4-(Pyrimidin-5-yl)benzyl alcohol.

    Substitution: 4-(Pyrimidin-5-yl)-2-nitrobenzaldehyde, 4-(Pyrimidin-5-yl)-2-bromobenzaldehyde.

Scientific Research Applications

4-(Pyrimidin-5-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-5-yl)benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 4-(Pyrimidin-4-yl)benzaldehyde
  • 4-(Pyrimidin-2-yl)benzaldehyde
  • 4-(Pyrimidin-6-yl)benzaldehyde

Comparison: 4-(Pyrimidin-5-yl)benzaldehyde is unique due to the position of the pyrimidine ring, which can influence its reactivity and interaction with other molecules. For example, the 5-position substitution on the pyrimidine ring can lead to different electronic and steric effects compared to substitutions at the 2, 4, or 6 positions. This can result in variations in biological activity and chemical reactivity, making this compound a valuable compound for specific applications .

Properties

IUPAC Name

4-pyrimidin-5-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNXTOLXLPQMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397501
Record name 4-(Pyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198084-12-7
Record name 4-(Pyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Formylphenyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 M aq. Na2CO3 (20 mL) and ethanol (10 mL) were added to a solution of 5-chloropyrimidine hydrochloride (3.03 g, 20.06 mmol, prepared as described in WO 9821188), 4-formylphenylboronic acid (3.90 g, 26.01 mmol) and [1,4-bis(diphenylphosphino)butane]palladium(II) dichloride (0.60 g, 0.99 mmol) in toluene (40 mL) and the mixture was heated to reflux for 18 h. The cooled reaction mixture was diluted with ethyl acetate, washed with sat. aq. NaHCO3 and brine, dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 4:1 hexane/ethyl acetate) yielded 1.80 g (42%) of the title compound. MS 185 (M+H)+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
5-chloropyrimidine hydrochloride
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

5-Bromopyrimidine (159 mg, 1 mmol) was dissolved in toluene (5 mL) and treated with tetrakis(triphenylphosphine)-palladium(0) (116 mg, 0.1 equivalent) and a 2 M solution of sodium carbonate (1 mL, 2 equivalents). The mixture was stirred under an argon atmosphere for 20 min. followed by addition of 3-formylphenyl boronic acid (165 mg, 1.1 equivalensts) in ethanol (1 mL). The reaction was heated to 80° C. and stirred for 16 hrs. The mixture was filtered and partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate, filtered, and the solvent was removed by evaporation. This material was purified using hexanes:dichloromethane (1:1) followed by dichloromethane:methanol (97:3) to give 110 mg (60%) of the title compound.
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
165 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
116 mg
Type
catalyst
Reaction Step Five
Yield
60%

Synthesis routes and methods III

Procedure details

A solution of Pd(OAc)2 (0.17 mmol, 38 mg), bisdiphenylphosphinoferrocene (DPPF, 0.23 mmol, 125 mg), and DMF were heated to 50° for 15 minutes. The reaction mixture was cooled. 4-Formyl-benzeneboronic acid (6.93 mmol, 1.0 g), 5-bromopyridine (6.3 nunol, 1.0 g), and Net3 (8.2 mmol; 1.11 mL) were added and the reaction mixture was heated to 90° overnight. The reaction mixture was concentrated to yield a gummy oil. Flash chromatography (EtOAc) yielded 1-3 contaminated with a small amount of 1-1. The tan solid was taken up in EtOAc and washed with saturated NaHCO3 and brine. The organic layer was dried (MgSO4), filtered and concentrated to afford the title compound as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38 mg
Type
catalyst
Reaction Step Three
Quantity
125 mg
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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